

Advanced Application Note: Environmental Monitoring of Fospirate

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Compound of Interest

Compound Name: *Fospirate*
CAS No.: 5598-52-7
Cat. No.: B164932

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Protocol Series: OPE-5598 | Revision 2.1

Abstract

Fospirate (CAS 5598-52-7) is an organophosphate compound acting as the oxon analog of the widely used pesticide chlorpyrifos-methyl. While historically used as a veterinary anthelmintic and insecticide, its contemporary relevance lies in its role as a toxic transformation product (TTP) of chlorpyrifos-methyl. **Fospirate** exhibits higher water solubility and more potent acetylcholinesterase (AChE) inhibition than its parent thioate, necessitating rigorous environmental monitoring. This guide details a validated workflow for the extraction and quantification of **Fospirate** using Solid Phase Extraction (SPE) and QuEChERS coupled with LC-MS/MS.

Introduction & Chemical Context

1.1 The "Oxon" Challenge In environmental systems, organophosphorothioates (P=S) like chlorpyrifos-methyl undergo oxidative desulfuration via UV radiation or microbial activity to form their corresponding oxons (P=O). **Fospirate** is this oxon derivative.

- Parent: Chlorpyrifos-methyl (Lipophilic, P=S bond).
- Target: **Fospirate** (More polar, P=O bond, higher acute toxicity).

1.2 Environmental Fate & Toxicity Unlike the parent compound which binds strongly to soil organic matter, **Fospirate** has a lower

(soil organic carbon-water partitioning coefficient), increasing its potential to leach into groundwater. It is a direct AChE inhibitor; therefore, safety protocols during standard preparation are critical.

1.3 Key Physicochemical Properties

Property	Value	Implication for Analysis
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| Molecular Formula |

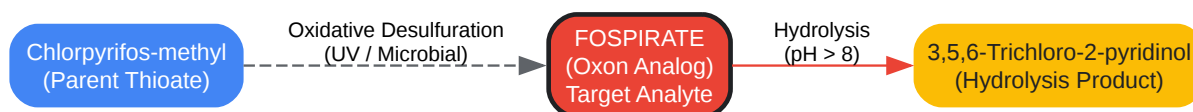
| Chlorine isotope pattern (

) is vital for MS confirmation. | | Molecular Weight | 306.47 g/mol | Precursor ion

at m/z ~306. | | Solubility (Water) | ~500 mg/L (est.) | Higher than parent; amenable to SPE concentration. | | Log P | ~2.5 - 3.0 | Moderately lipophilic; requires HLB or C18 stationary phases. |

Visualizing the Fate Pathway

Understanding the origin of **Fospirate** is essential for interpreting environmental data. The diagram below illustrates the oxidative conversion and subsequent hydrolysis.



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Figure 1: Transformation pathway of Chlorpyrifos-methyl to **Fospirate** and degradation to TCP.

Sampling and Preservation Strategy

3.1 Water Sampling

- Container: Amber borosilicate glass (prevents photolytic degradation).
- Preservation: Adjust pH to 4–5 using 0.1M Acetic Acid immediately upon collection.
 - Reasoning: Organophosphate oxons are prone to hydrolysis at alkaline pH. Acidification stabilizes the P-O-C bond.
- Storage: 4°C, extract within 7 days.

3.2 Soil Sampling

- Collection: Collect 500g composite sample; homogenize and sieve (2mm).
- Storage: Freeze at -20°C to arrest microbial oxidation of parent compounds into **Fospirate** during storage.

Experimental Protocols

Protocol A: Solid Phase Extraction (SPE) for Water

Target Concentration Factor: 500x

- Conditioning:
 - Use Oasis HLB or equivalent polymeric cartridges (200 mg).
 - Pass 5 mL Methanol followed by 5 mL HPLC-grade water. Do not let the cartridge dry.
- Loading:
 - Load 500 mL of filtered, acidified water sample at a flow rate of 5 mL/min.
 - Note: High flow rates reduce recovery of polar oxons.
- Washing:
 - Wash with 5 mL of 5% Methanol in water.

- Purpose: Removes salts and highly polar interferences without eluting **Fospirate**.
- Drying:
 - Apply vacuum for 10 minutes to remove residual water. Moisture interferes with GC analysis (if used) and alters solvent strength in LC.
- Elution:
 - Elute with 2 x 3 mL Acetonitrile.
- Concentration:
 - Evaporate to near dryness under Nitrogen stream at 35°C. Reconstitute in 1 mL Methanol:Water (50:50).

Protocol B: QuEChERS Extraction for Soil

Method: AOAC 2007.01 (Acetate Buffered)

- Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Hydration: Add 5 mL water; vortex and let stand for 15 mins (crucial for dry soils to access pore-bound residues).
- Extraction:
 - Add 10 mL Acetonitrile (containing 1% Acetic Acid).
 - Add Internal Standard (e.g., Chlorpyrifos-methyl-d6 or TPP).
 - Shake vigorously for 1 min.
- Partitioning:
 - Add QuEChERS salts (4g
 - , 1g
 -).

- Shake immediately and vigorously for 1 min to prevent clumping.
- Centrifuge at 4000 rpm for 5 mins.
- Clean-up (dSPE):
 - Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.
 - Caution: PSA removes organic acids but can also bind some acidic pesticides. **Fospirate** is stable, but avoid prolonged contact.
 - Centrifuge and transfer supernatant to an autosampler vial.

Analytical Methodology: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry is preferred over GC-MS for **Fospirate** due to its thermal instability and polarity.

5.1 HPLC Conditions

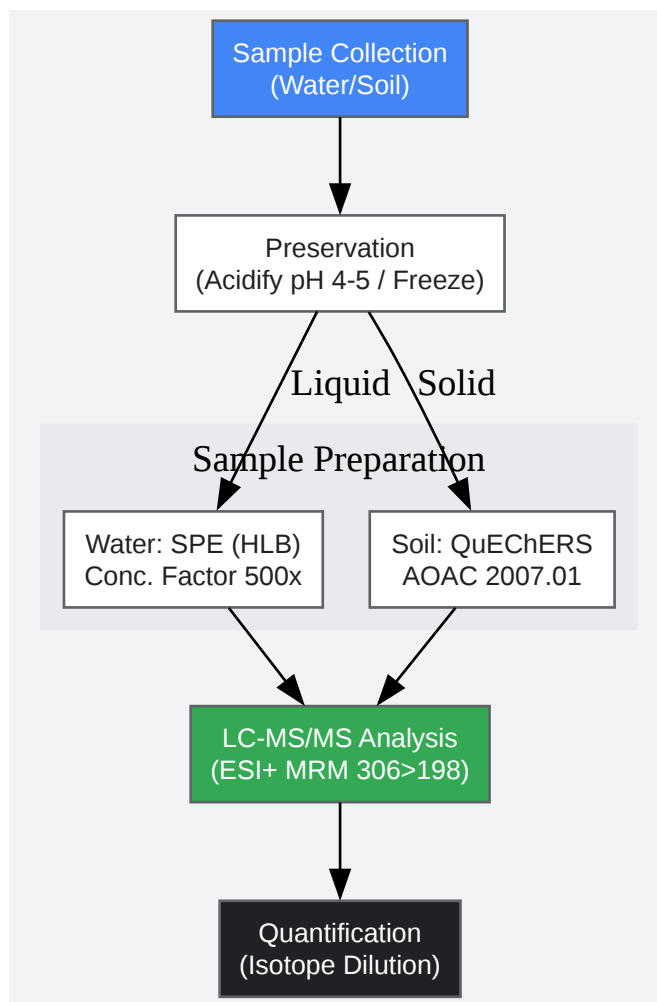
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
- Mobile Phase B: Methanol + 0.1% Formic Acid.
- Gradient:
 - 0-1 min: 10% B
 - 1-8 min: Linear ramp to 95% B
 - 8-10 min: Hold 95% B
 - 10.1 min: Re-equilibrate 10% B

5.2 MS/MS Parameters (ESI Positive Mode)

- Source: Electrospray Ionization (ESI+).
- Precursor Ion: m/z 305.9 (Cl=35) / 307.9 (Cl=37).
- Quantification Trace: Use the transition to the pyridinol fragment.

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Role
Fospirate	305.9	197.9	25	Quantifier (TCP fragment)
Fospirate	305.9	109.0	35	Qualifier (Dimethyl phosphate)
Chlorpyrifos-methyl-d6	327.0	128.0	20	Internal Standard

Workflow Visualization



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Figure 2: Integrated workflow for **Fospirate** determination in environmental matrices.

Quality Assurance & Validation

To ensure Trustworthiness and self-validation of the protocol:

- Recovery Spikes: Spike blank matrices at 10 ng/L and 100 ng/L. Acceptable recovery: 70–120%.
- Linearity: Calibration curve 0.5 ng/L – 500 ng/L ().

- Matrix Effects: Calculate Matrix Factor (MF). If $MF < 0.8$ or > 1.2 , use matrix-matched calibration or standard addition.
- Transition Ratio: The ratio of Quantifier (197.9) to Qualifier (109.0) ion abundance must be within $\pm 20\%$ of the authentic standard.

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